molecular formula C31H33N5O B10836377 Tacrine-indole hybrid derivative 2

Tacrine-indole hybrid derivative 2

Cat. No.: B10836377
M. Wt: 491.6 g/mol
InChI Key: OLKLOVAJULLISR-UHFFFAOYSA-N
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Description

Tacrine-indole hybrid derivative 2 is a compound that combines the structural features of tacrine and indole. Tacrine is a well-known acetylcholinesterase inhibitor, while indole is a core structure found in many biologically active compounds. The hybridization of these two moieties aims to create a compound with enhanced biological activity and reduced side effects, particularly for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tacrine-indole hybrid derivative 2 typically involves the following steps:

    Formation of Tacrine Moiety: The synthesis begins with the preparation of the tacrine moiety through a series of reactions, including cyclization and functional group modifications.

    Formation of Indole Moiety: The indole moiety is synthesized separately, often starting from commercially available indole or its derivatives.

    Coupling Reaction: The final step involves coupling the tacrine and indole moieties through a suitable linker, such as an alkyl or aryl chain. .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

Tacrine-indole hybrid derivative 2 has a wide range of scientific research applications:

    Chemistry: It serves as a valuable tool for studying the structure-activity relationships of hybrid compounds and their interactions with biological targets.

    Biology: The compound is used to investigate the mechanisms of neurodegenerative diseases and to develop potential therapeutic agents.

    Medicine: this compound is explored for its potential to treat Alzheimer’s disease and other neurodegenerative disorders by inhibiting acetylcholinesterase and reducing amyloid-beta aggregation.

    Industry: The compound can be used in the development of diagnostic tools and imaging agents for neurological conditions .

Mechanism of Action

The mechanism of action of tacrine-indole hybrid derivative 2 involves multiple pathways:

Similar Compounds:

Uniqueness: this compound is unique due to its dual action on acetylcholinesterase inhibition and amyloid-beta aggregation, combined with its neuroprotective properties. This makes it a promising candidate for the treatment of Alzheimer’s disease and other neurodegenerative disorders .

Properties

Molecular Formula

C31H33N5O

Molecular Weight

491.6 g/mol

IUPAC Name

N-[6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexyl]-9H-pyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C31H33N5O/c37-31(28-19-24-21-11-3-6-14-25(21)36-29(24)20-34-28)33-18-10-2-1-9-17-32-30-22-12-4-7-15-26(22)35-27-16-8-5-13-23(27)30/h3-4,6-7,11-12,14-15,19-20,36H,1-2,5,8-10,13,16-18H2,(H,32,35)(H,33,37)

InChI Key

OLKLOVAJULLISR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC(=O)C4=NC=C5C(=C4)C6=CC=CC=C6N5

Origin of Product

United States

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